molecular formula C10H15NO2 B1277221 (r)-3-Amino-3-(4-methoxyphenyl)propan-1-ol CAS No. 1071436-31-1

(r)-3-Amino-3-(4-methoxyphenyl)propan-1-ol

Cat. No. B1277221
M. Wt: 181.23 g/mol
InChI Key: WHWMCHUIUINGOD-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Amino-3-(4-methoxyphenyl)propan-1-ol is a chiral compound that serves as an intermediate in the synthesis of various pharmacologically active agents. The presence of the amino and methoxyphenyl groups suggests that it could be involved in interactions with biological targets, potentially exhibiting adrenergic activity or functioning as a precursor to adrenergic agents.

Synthesis Analysis

The synthesis of related compounds, such as (R)-1-(4-Methoxyphenyl)propan-2-amine, has been achieved from d-alanine with a 65% overall yield. The process involves several steps, including protection of the amino group, cyclization, coupling with a Grignard reagent, reduction, and deprotection . Although the exact synthesis of (R)-3-Amino-3-(4-methoxyphenyl)propan-1-ol is not detailed in the provided papers, the methods used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of (R)-3-Amino-3-(4-methoxyphenyl)propan-1-ol would include a chiral center at the carbon bearing the amino group, which is important for its optical activity. The methoxyphenyl group is an aromatic ring with an electron-donating methoxy substituent, which could influence the compound's reactivity and interaction with biological molecules.

Chemical Reactions Analysis

While specific chemical reactions of (R)-3-Amino-3-(4-methoxyphenyl)propan-1-ol are not described in the provided papers, compounds with similar structures have been shown to possess significant biological activities, such as antiarrhythmic and hypotensive effects, and exhibit affinity to alpha(1)-, alpha(2)-, and beta(1)-adrenoceptors . These activities are likely due to the compound's ability to participate in adrenolytic reactions, which could be a result of its interaction with adrenergic receptors.

Physical and Chemical Properties Analysis

Scientific Research Applications

Another study highlighted the synthesis of a series of 1-(aralkylamino)-3-(aryloxy)propan-2-ols, where the binding characteristics and cardioselectivity were analyzed, suggesting different binding modes based on the presence of a 4-substituent in the aryloxy ring (Rzeszotarski et al., 1983).

Crystallography and Material Science

In the field of material science, a study on 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, a compound related to (R)-3-Amino-3-(4-methoxyphenyl)propan-1-ol, was conducted. This compound resulted from a condensation reaction and its crystal structure exhibited disorder in one of the 4-methoxybenzyl groups. The crystal packing of the structure was sustained by C—H⋯O and O—H⋯π interactions (Rivera et al., 2022).

Pharmacological Applications and Biological Activities

A new phenolic compound, 1-(3-hydroxy-4-methoxyphenyl)-3-(2,4-dihydroxy-5-methoxyphenyl) propan-1-ol, isolated from the wood of Millettia leucantha, named millettinol, exhibited strong cytotoxicity against BCA-1 tumor cell lines, indicating potential applications in cancer treatment (Rayanil et al., 2011).

Chemical Analysis and Pharmacokinetics

In the realm of chemical analysis, a study developed a selective and sensitive liquid chromatography-tandem mass spectrometry method for the simultaneous determination of new aminopropan-2-ol derivatives with β-adrenolytic activity. The pharmacokinetics of these derivatives in rats following intravenous or intragastric administration were also studied, indicating their potential in medical applications (Walczak, 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(3R)-3-amino-3-(4-methoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWMCHUIUINGOD-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426599
Record name (r)-3-(4-methoxyphenyl)-beta-alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-3-Amino-3-(4-methoxyphenyl)propan-1-ol

CAS RN

1071436-31-1
Record name (r)-3-(4-methoxyphenyl)-beta-alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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